molecular formula C8H16N2S B1610020 Cyclohexylmethyl-thiourea CAS No. 66892-28-2

Cyclohexylmethyl-thiourea

Cat. No.: B1610020
CAS No.: 66892-28-2
M. Wt: 172.29 g/mol
InChI Key: GZZUQNWMRFWSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl-thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl-thiourea can be synthesized through the reaction of cyclohexylmethylamine with isothiocyanates. The general reaction involves the nucleophilic addition of the amine to the isothiocyanate, forming the thiourea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl-thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl-sulfoxide, while reduction may produce cyclohexylmethylamine.

Scientific Research Applications

Cyclohexylmethyl-thiourea has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Research explores its potential as an antithyroid agent and its role in drug development.

    Industry: It finds applications in the production of polymers, dyes, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of cyclohexylmethyl-thiourea involves its interaction with specific molecular targets. For instance, as an antithyroid agent, it inhibits thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This inhibition reduces the production of thyroid hormones, making it useful in treating hyperthyroidism. Additionally, its ability to form hydrogen bonds and interact with metal ions makes it effective in various catalytic and coordination processes.

Comparison with Similar Compounds

Cyclohexylmethyl-thiourea can be compared with other thiourea derivatives such as:

    Phenylthiourea: Known for its use in genetic studies and as a bittering agent.

    Methylthiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

    Ethylthiourea: Employed in the rubber industry as a vulcanization accelerator.

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and binding properties. Its cyclohexylmethyl group provides steric hindrance and hydrophobic interactions, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

cyclohexylmethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUQNWMRFWSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474023
Record name Cyclohexylmethyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-28-2
Record name Thiourea, N-(cyclohexylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66892-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylmethyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylmethyl-thiourea
Reactant of Route 2
Reactant of Route 2
Cyclohexylmethyl-thiourea
Reactant of Route 3
Cyclohexylmethyl-thiourea
Reactant of Route 4
Reactant of Route 4
Cyclohexylmethyl-thiourea
Reactant of Route 5
Cyclohexylmethyl-thiourea
Reactant of Route 6
Cyclohexylmethyl-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.